(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Overview
Description
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a nitrophenyl group, and a chloro-substituted prop-2-enylidene moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and chloro-substituted prop-2-enylidene groups. Common reagents used in these reactions include thionyl chloride, nitrobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and nitrophenyl-substituted molecules. Examples include:
- 2-(4-hydroxyphenyl)-4-thiazolidinone
- 2-(4-nitrophenyl)-4-thiazolidinone
- 2-(4-chlorophenyl)-4-thiazolidinone
Uniqueness
What sets (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c1-22(14-6-8-16(24)9-7-14)19-21-18(25)17(28-19)11-13(20)10-12-2-4-15(5-3-12)23(26)27/h2-11,24H,1H3/b13-10-,17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXQEKOSNIUKGL-HLXADAOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\Cl)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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